molecular formula C23H28BrN3O2 B6621231 1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide

Cat. No.: B6621231
M. Wt: 458.4 g/mol
InChI Key: DIYQUBJAULVYBJ-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a bromobenzoyl group and a diethylamino phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrN3O2/c1-3-26(4-2)21-11-9-20(10-12-21)25-22(28)17-13-15-27(16-14-17)23(29)18-5-7-19(24)8-6-18/h5-12,17H,3-4,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQUBJAULVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of piperidine: The 4-bromobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-bromobenzoyl)piperidine.

    Coupling with diethylamino phenyl group: The final step involves coupling the 1-(4-bromobenzoyl)piperidine with 4-(diethylamino)phenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromobenzoyl)piperidine-4-carboxylic acid
  • 1-(4-bromobenzoyl)-4-piperidone
  • N-(4-bromobenzoyl)-N’-phenylpiperazine

Uniqueness

1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromobenzoyl group and a diethylamino phenyl group makes it particularly interesting for research in medicinal chemistry and drug development.

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